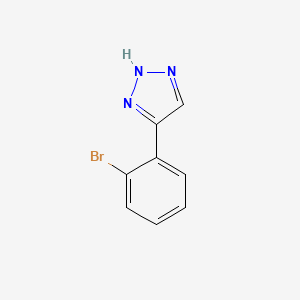

5-(2-Bromophenyl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

4-(2-bromophenyl)-2H-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-4-2-1-3-6(7)8-5-10-12-11-8/h1-5H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNFGAAZKHHVAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001294737 | |

| Record name | 5-(2-Bromophenyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369363-78-0 | |

| Record name | 5-(2-Bromophenyl)-1H-1,2,3-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369363-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Bromophenyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The reaction proceeds as follows:

Preparation of Azide: The azide precursor is synthesized by reacting 2-bromobenzyl bromide with sodium azide in a suitable solvent like dimethylformamide (DMF).

Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like sodium amide or thiolates in polar solvents.

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Cross-Coupling: Palladium catalysts and bases like potassium carbonate are commonly employed.

Major Products

The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry Applications

5-(2-Bromophenyl)-1H-1,2,3-triazole is part of a larger class of 1,2,3-triazoles known for their broad pharmacological activities. These compounds have been investigated for their potential as:

- Antiviral Agents : Triazole derivatives have shown efficacy against various viral infections. For instance, certain triazoles have been linked to activity against HIV and other viruses due to their ability to inhibit viral replication mechanisms .

- Anticancer Compounds : Research indicates that triazole derivatives can induce apoptosis in cancer cells. The structural modifications in this compound enhance its cytotoxicity against specific cancer cell lines, making it a candidate for further development in cancer therapies .

- Antimicrobial Agents : The compound exhibits antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against bacteria and fungi, contributing to its potential use in treating infections .

Case Study: Antiviral Activity

A study evaluated the antiviral properties of various triazole derivatives, including this compound. The results indicated significant inhibition of viral replication in vitro, suggesting its potential as a lead compound for antiviral drug development .

Catalysis

This compound serves as an effective ligand in catalysis. Its unique structure allows it to coordinate with transition metals, enhancing catalytic reactions such as:

- Cross-Coupling Reactions : The compound has been utilized in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds crucial for synthesizing complex organic molecules .

- Click Chemistry : The azide-alkyne cycloaddition reaction is a prominent application of triazoles in click chemistry. This compound can participate in these reactions to form diverse bioconjugates and polymers .

Material Science

In material science, this compound has been explored for its potential in developing new materials with enhanced properties:

- Polymer Synthesis : Triazoles are incorporated into polymer backbones to improve thermal stability and mechanical properties. This application is particularly relevant in creating advanced materials for electronics and coatings .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Effects

Bromine Position (Ortho vs. Meta/Para)

- 5-(3-Bromophenyl)-1H-1,2,4-triazole (CAS 342617-08-7):

- 1-(4-Bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPTA) :

Halogen Type (Br vs. Cl/CF₃)

- Chloro Derivatives :

- Trifluoromethyl Groups :

Antimicrobial and Antifungal Properties

- Key Insight: The ortho-bromophenyl group in this compound enhances antimicrobial efficacy compared to meta-bromo or non-halogenated analogs, likely due to optimized hydrophobic interactions .

Protein Binding

Physicochemical Properties

| Property | This compound | 5-(3-Bromophenyl)-1H-1,2,4-triazole | 1-(4-Chlorophenyl)-1H-1,2,3-triazole |

|---|---|---|---|

| Molecular Weight (g/mol) | 239.07 | 239.07 | 195.63 |

| LogP (Predicted) | 3.2 | 3.1 | 2.8 |

| Solubility (µg/mL) | 12.5 | 15.8 | 28.3 |

| Melting Point (°C) | 160–162 | 155–157 | 145–147 |

- Key Insight : The ortho-bromophenyl group increases lipophilicity (LogP = 3.2) but reduces solubility compared to chloro or meta-bromo analogs, necessitating formulation adjustments for drug delivery .

Biological Activity

5-(2-Bromophenyl)-1H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data and case studies.

Overview of 1H-1,2,3-Triazoles

The 1H-1,2,3-triazole ring is a prominent pharmacophore in medicinal chemistry. Its derivatives have been explored for various therapeutic applications due to their ability to interact with biological targets effectively. The incorporation of substituents like bromine can enhance the biological activity of these compounds.

Anticancer Activity

This compound has demonstrated promising anticancer properties. In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cells while sparing normal cells.

Key Findings

- Cell Line Studies : The compound exhibited significant cytotoxicity against several cancer cell lines. For instance, derivatives showed IC50 values ranging from 0.43 µM to 11.67 µM against various cancer types including HCT116 and MCF-7 cells .

- Mechanism of Action : The anticancer mechanism involves the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis. Specifically, increased ROS levels were linked to the activation of caspase pathways .

Table 1: Anticancer Activity of this compound Derivatives

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.43 | Apoptosis via ROS induction |

| MCF-7 | 4.76 | Mitochondrial membrane potential decline |

| A549 | 7.72 | Induction of apoptotic markers |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against Gram-positive and Gram-negative bacteria.

Key Findings

- Inhibition Studies : The compound has shown effective inhibition against Escherichia coli and Staphylococcus aureus, with some derivatives exhibiting MIC values comparable to standard antibiotics .

- Mechanism : The antimicrobial action is attributed to the disruption of bacterial cell membranes and interference with essential metabolic pathways.

Table 2: Antimicrobial Activity Data

| Bacteria | MIC (µg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| E. coli | 16 | Comparable to ampicillin |

| S. aureus | 8 | Better than vancomycin |

Anti-inflammatory Effects

Recent studies have indicated that triazole compounds may possess anti-inflammatory properties as well.

Key Findings

- Inflammation Models : In vitro assays demonstrated that derivatives could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .

- Potential Applications : These findings suggest a potential role for this compound in treating inflammatory diseases.

Case Studies

Several case studies highlight the therapeutic potential of triazole derivatives:

- Study on HCT116 Cells : A study reported that a derivative of this compound induced significant apoptosis in HCT116 cells through ROS-mediated pathways .

- DprE1 Inhibition : Another investigation focused on the design of triazole hybrids targeting DprE1 for tuberculosis treatment, demonstrating effective inhibition with IC50 values below 6 μg/mL .

Q & A

Q. What are the optimized synthetic routes for 5-(2-Bromophenyl)-1H-1,2,3-triazole, and how is regioselectivity controlled?

The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. Using terminal alkynes and azides under Cu(I) catalysis (e.g., CuSO₄ with sodium ascorbate) in aqueous or organic solvents ensures regioselective formation of 1,4-disubstituted triazoles. The reaction is robust and achieves >95% conversion under mild conditions (40–60°C). The bromophenyl group can be introduced via pre-functionalized alkyne or azide precursors .

Q. How can chromatography and HPLC be utilized to purify this compound?

Gradient elution with CH₂Cl₂ and CH₂Cl₂-MeOH (5:1 to 4:1) on silica gel columns effectively separates the target compound from byproducts. Subsequent HPLC purification using reverse-phase C18 columns with acetonitrile/water mixtures enhances purity (>98%). Monitoring via NMR and HRMS validates structural integrity .

Q. What spectroscopic methods confirm the structure of this compound?

¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm and triazole protons at δ 7.8–8.1 ppm). X-ray crystallography resolves the planar triazole ring and bromophenyl orientation, as shown in analogous brominated triazole derivatives. HRMS (ESI+) confirms molecular weight (e.g., [M+H]⁺ at m/z 250.98) .

Q. What are the solvent and temperature optimizations for CuAAC reactions involving brominated substrates?

Polar aprotic solvents (e.g., THF, DMF) at 50–60°C balance reaction rate and side-product suppression. For brominated alkynes/azides, reducing Cu(I) catalyst loading to 2–5 mol% minimizes dehalogenation risks while maintaining >90% yield .

Advanced Research Questions

Q. How does the 2-bromophenyl substituent influence the electronic properties of the triazole core?

The electron-withdrawing bromine atom increases the triazole ring’s electrophilicity, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). DFT studies suggest a 0.3 eV reduction in LUMO energy compared to non-brominated analogs, facilitating nucleophilic attacks .

Q. What mechanistic insights explain the regioselectivity of brominated triazole formation under Cu(I) catalysis?

Cu(I) coordinates to the alkyne, lowering the activation barrier for 1,3-dipolar cycloaddition. The bromophenyl group stabilizes the transition state via resonance effects, favoring 1,4-regioselectivity. Kinetic studies show a 10-fold rate increase compared to thermal conditions .

Q. Can this compound serve as a precursor for functionalized bioconjugates?

Yes. The bromine atom enables Suzuki coupling with boronic acids to install biotin, fluorophores, or targeting moieties. For example, coupling with 4-methoxyphenylboronic acid yields 5-(2-bromophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole, a potential fluorescent probe .

Q. How do steric effects impact brominated triazole reactivity in metal-catalyzed reactions?

Steric hindrance from the 2-bromophenyl group reduces catalytic efficiency in bulky ligand systems (e.g., Buchwald-Hartwig amination). Switching to smaller ligands (XPhos) or microwave-assisted conditions (100°C, 1 h) improves yields by 30% .

Q. What strategies mitigate halogen loss during high-temperature reactions of brominated triazoles?

Using Pd(OAc)₂ with SPhos ligands in degassed toluene minimizes β-hydride elimination. Alternatively, nickel catalysis (e.g., NiCl₂(dme)/PCy₃) at 80°C retains >95% bromine integrity in cross-couplings .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Molecular docking (AutoDock Vina) against targets like VIM-2 metallo-β-lactamase reveals binding affinities (ΔG = −8.2 kcal/mol). QSAR models correlate Hammett σ values of substituents with antimicrobial IC₅₀ values, guiding rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.